molecular formula C26H25BrN4O3 B12398616 (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

Cat. No.: B12398616
M. Wt: 521.4 g/mol
InChI Key: XCZKXWQNBNADHK-GEYIUBJWSA-N
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Description

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromoacetyl group, a pyrrole ring, and an indole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the bromoacetyl group. The indole moiety is then synthesized and coupled with the pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole moiety may interact with cellular receptors or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
  • (3Z)-3-[[4-[(2-fluoroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

Uniqueness

The presence of the bromoacetyl group in (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25BrN4O3

Molecular Weight

521.4 g/mol

IUPAC Name

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1

InChI Key

XCZKXWQNBNADHK-GEYIUBJWSA-N

Isomeric SMILES

CC1=C(NC(=C1NC(=O)CBr)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O

Canonical SMILES

CC1=C(NC(=C1NC(=O)CBr)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O

Origin of Product

United States

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